1-[(3-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a pentyl chain, and a methanesulfonyl group attached to a chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:
Formation of (3-chlorophenyl)methanesulfonyl chloride: This intermediate is prepared by reacting 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as pyridine.
Synthesis of N-pentylpiperidine-4-carboxamide: This step involves the reaction of piperidine-4-carboxylic acid with pentylamine under appropriate conditions to form the desired amide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the chlorophenyl moiety.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products:
Substitution Reactions: Products include derivatives where the sulfonyl group is replaced by various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring and chlorophenyl moiety.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(3-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-pentylpiperidine-4-carboxamide: Another intermediate in the synthesis.
Uniqueness: 1-[(3-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O3S/c1-2-3-4-10-20-18(22)16-8-11-21(12-9-16)25(23,24)14-15-6-5-7-17(19)13-15/h5-7,13,16H,2-4,8-12,14H2,1H3,(H,20,22) |
InChI Key |
YFUWAHQBYQDCME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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